2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N5OS/c1-28-18(15-10-24-16-5-3-2-4-14(15)16)26-27-19(28)30-11-17(29)25-13-8-6-12(7-9-13)20(21,22)23/h2-10,24H,11H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRPLICCQUXGAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit α-glucosidase, a key enzyme involved in carbohydrate metabolism.
Biological Activity
The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article summarizes the pharmacological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure
The compound features a complex structure consisting of an indole moiety linked to a triazole ring, which is further substituted with a trifluoromethyl phenyl group. The presence of sulfur in the thioether linkage contributes to its unique reactivity and biological profile.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties . For instance, compounds with similar structural motifs have demonstrated activity against various pathogens, including bacteria and fungi. The triazole ring is often implicated in enhancing the antimicrobial efficacy of these compounds through mechanisms such as enzyme inhibition and membrane disruption .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Pathogen | MIC (μg/mL) | Reference |
|---|---|---|---|
| Ciprofloxacin-triazole hybrid | MRSA | 0.25 | |
| Quinolone-triazole hybrid | E. coli | 0.125 | |
| Triazolo-thiadiazole | S. aureus | 8 |
Anticancer Potential
The compound's structure suggests possible anticancer activity , particularly due to the indole and triazole components known for their roles in cancer therapeutics. Indoles have been recognized for their ability to modulate signaling pathways involved in cell proliferation and apoptosis .
Case Study: Indole Derivatives as Anticancer Agents
A study focused on indole derivatives reported that certain modifications enhanced anticancer activity against various cancer cell lines, indicating that similar modifications in our compound could yield promising results .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole-containing compounds. Modifications at specific positions of the triazole or phenyl rings can significantly impact potency and selectivity against target organisms.
- Indole Substituents : Variations in the indole group can alter binding affinity to biological targets.
- Triazole Ring Modifications : Substituents on the triazole ring have been shown to affect antimicrobial potency; electron-withdrawing groups generally enhance activity against Gram-positive bacteria .
- Phenyl Group Variations : The presence of trifluoromethyl groups has been linked to increased lipophilicity and improved membrane penetration, which may enhance overall efficacy.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of triazole compounds have been shown to inhibit cancer cell growth significantly. A study reported that related triazole derivatives exhibited percent growth inhibition (PGI) against various cancer cell lines, suggesting that modifications to the triazole ring can enhance anticancer activity .
| Compound | Cell Line | Percent Growth Inhibition |
|---|---|---|
| Triazole Derivative A | SNB-19 | 86.61% |
| Triazole Derivative B | OVCAR-8 | 85.26% |
| Triazole Derivative C | NCI-H40 | 75.99% |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory potential through in silico molecular docking studies. These studies indicated that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . The ability to inhibit this enzyme suggests that the compound could be developed into a therapeutic agent for inflammatory diseases.
Antimicrobial Activity
Research has shown that triazole derivatives possess antimicrobial properties. A study synthesized various triazole and thiadiazine derivatives, demonstrating significant antimicrobial activity against a range of pathogens . This positions compounds like 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide as candidates for further investigation in treating infections.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of compounds like this one. Modifications to the indole or triazole moieties can lead to variations in biological activity, allowing researchers to design more effective drugs with specific targets .
Case Study 1: Anticancer Efficacy
A recent experimental study synthesized several derivatives based on the core structure of the compound and tested their anticancer efficacy against multiple cell lines. The findings indicated that specific modifications led to enhanced cytotoxicity, particularly against breast cancer cells.
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on anti-inflammatory mechanisms, researchers utilized molecular docking simulations to predict binding affinities between the compound and various inflammatory mediators. The results suggested a strong interaction with cyclooxygenase enzymes, providing insights into its potential therapeutic applications in treating chronic inflammatory conditions.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) bridge is susceptible to nucleophilic displacement under basic conditions. Key reactions include:
Hydrolysis and Functionalization of the Acetamide Group
The acetamide (-NHCO-) moiety undergoes hydrolysis or substitution:
Triazole Ring Functionalization
The 1,2,4-triazole core participates in electrophilic and cycloaddition reactions:
Electrophilic Substitution on the Indole Moiety
The indole subunit undergoes electrophilic aromatic substitution:
Regioselectivity and Reaction Mechanisms
DFT studies (B3LYP/6-311G**) reveal:
-
Thioether Reactivity : The sulfur atom exhibits a high Fukui electrophilicity index (f⁻ = 0.152), favoring nucleophilic attacks .
-
Triazole Ring : N4 has the lowest electrostatic potential (-42.6 kcal/mol), making it prone to alkylation .
-
Indole Ring : C5 and C7 positions show enhanced nucleophilic character (π-electron density = 1.24 e/ų) .
Stability Under Physiological Conditions
The compound degrades via:
-
pH-Dependent Hydrolysis : t₁/₂ = 12h (pH 7.4) vs. t₁/₂ = 2h (pH 1.2).
-
Oxidative Stress : Glutathione (10 mM) triggers thioether cleavage within 6h .
Synthetic Modifications for Bioactivity
Key derivatives and their enhancements:
Comparative Reactivity With Analogues
| Compound | Thioether Reactivity | Triazole Alkylation Rate |
|---|---|---|
| Target Compound | High (k = 0.45 min⁻¹) | Moderate (65% yield) |
| 4-Phenyl Triazole | Low (k = 0.12 min⁻¹) | High (88% yield) |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds and Modifications:
2-((5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)propanamide Differences: Bromophenyl at triazole-C5, propanamide (vs. acetamide), and chloro-trifluoromethylphenyl at the acetamide terminus. Impact: Exhibits superior nonlinear optical (NLO) properties due to electron-withdrawing bromine and chloro groups enhancing polarizability .
2-{[5-(4-Methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
- Differences : 4-Methoxybenzyl and pyrrol-1-yl substituents on the triazole; trifluoromethylphenyl at position 2 (vs. 4).
- Impact : Increased lipophilicity from methoxybenzyl may improve membrane permeability but reduce solubility compared to the target compound’s indole group .
(E)-N-[5-(4-Fluorostyryl)-3-(2,2,2-trifluoroacetyl)-1H-indol-7-yl] Acetamide Differences: Trifluoroacetylated indole and fluorostyryl extension.
Table 1: Substituent Effects on Pharmacological and Physical Properties
Pharmacological Activity Comparisons
- Anti-Exudative Activity: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides demonstrated 72–79% inhibition in edema models at 10 mg/kg, comparable to diclofenac . The target compound’s indole moiety may offer superior receptor affinity but requires empirical validation.
- The target compound lacks the trifluoroacetyl group but may leverage indole’s inherent kinase-inhibitory properties.
Contradictory Findings and Limitations
- NLO vs. Bioactivity Trade-offs : Bromophenyl derivatives excel in NLO applications but lack robust biological data, whereas anti-exudative furan-based analogues show therapeutic promise but poor optical properties .
- Trifluoromethyl Position : The target’s 4-CF3Ph group may offer better steric alignment with receptors than 2-CF3Ph analogues, but this remains untested .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide?
- Methodology :
- Step 1 : Synthesize the 1,2,4-triazole-3-thione intermediate by cyclizing thiosemicarbazides under reflux in ethanol with potassium hydroxide (KOH) .
- Step 2 : React the intermediate with chloroacetamide derivatives in ethanol/water under reflux (1–2 hours) to form the thioether bond.
- Step 3 : Purify via recrystallization (ethanol/water) and confirm purity using thin-layer chromatography (TLC) .
- Key Parameters :
- Solvent polarity (ethanol/water) ensures solubility of intermediates.
- Reaction temperature (reflux at ~78°C) balances reactivity and stability of the indole moiety .
Q. How can the structure of this compound be confirmed experimentally?
- Analytical Workflow :
- Elemental Analysis : Verify stoichiometry (e.g., C, H, N, S content) .
- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1680 cm⁻¹ for acetamide, N-H stretch for indole at ~3400 cm⁻¹) .
- 1H/13C NMR : Confirm substituent positions (e.g., methyl group at δ ~3.5 ppm, trifluoromethyl phenyl protons at δ ~7.6–7.8 ppm) .
Q. What in vitro assays are suitable for initial pharmacological screening?
- Approach :
- Anti-inflammatory : Evaluate inhibition of carrageenan-induced paw edema in rodents .
- Anticancer : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) via MTT assay, with IC₅₀ calculations .
Advanced Research Questions
Q. How does the substitution pattern (e.g., methyl group at position 4, trifluoromethylphenyl) influence bioactivity?
- Structure-Activity Relationship (SAR) Strategy :
- Variation : Synthesize analogs with substituents like ethyl, isopropyl, or halogens at position 4 of the triazole ring.
- Testing : Compare IC₅₀ values across analogs to identify critical groups. For example, methyl enhances metabolic stability, while trifluoromethyl improves lipophilicity and target binding .
Q. What computational tools can predict binding interactions of this compound with biological targets?
- In Silico Workflow :
- Docking : Use AutoDock Vina to model interactions with COX-2 or EGFR kinases (PDB IDs: 5KIR, 1M17). Focus on hydrogen bonding with acetamide and π-π stacking with indole .
- MD Simulations : Run 100 ns simulations (GROMACS) to assess stability of ligand-receptor complexes .
Q. How to resolve discrepancies in biological activity data across studies?
- Case Example : If Compound X shows high activity in anti-inflammatory assays but low cytotoxicity:
- Hypothesis : Off-target effects or assay-specific interference (e.g., solubility in DMSO vs. PBS).
- Validation :
- Repeat assays with varied solvents (e.g., PEG-400 instead of DMSO).
- Use orthogonal assays (e.g., fluorescence-based ATP detection vs. MTT) .
Q. What strategies ensure stability during long-term storage?
- Stability Protocol :
- Storage : Keep in amber vials at -20°C under argon to prevent oxidation of the thioether bond .
- Monitoring : Perform HPLC every 3 months to detect degradation products (e.g., free indole or triazole fragments) .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
